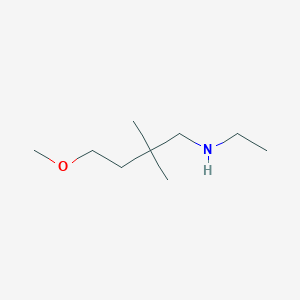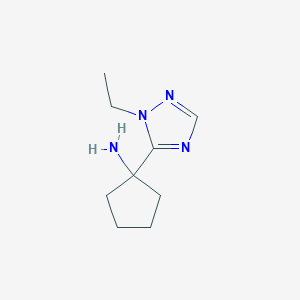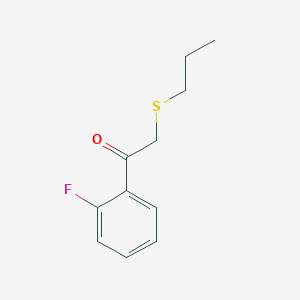
(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol is an organic compound characterized by the presence of an imidazole ring substituted with isopropyl and trifluoromethyl groups, attached to a phenyl ring which is further substituted with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol typically involves multi-step organic reactionsThe final step involves the attachment of the phenyl ring and the methanol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.
Substitution: Halogenation or nitration can occur on the phenyl ring under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)aldehyde or (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)carboxylic acid.
Applications De Recherche Scientifique
(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanol: Lacks the imidazole ring and isopropyl group.
(4-(1H-imidazol-1-yl)phenyl)methanol: Lacks the isopropyl and trifluoromethyl groups.
(4-(1-Isopropyl-1H-imidazol-2-YL)phenyl)methanol: Lacks the trifluoromethyl group.
Uniqueness
(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the imidazole ring provides a versatile scaffold for interactions with biological targets .
Propriétés
Formule moléculaire |
C14H15F3N2O |
|---|---|
Poids moléculaire |
284.28 g/mol |
Nom IUPAC |
[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C14H15F3N2O/c1-9(2)19-7-12(14(15,16)17)18-13(19)11-5-3-10(8-20)4-6-11/h3-7,9,20H,8H2,1-2H3 |
Clé InChI |
SSAOUINOERTEEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(N=C1C2=CC=C(C=C2)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


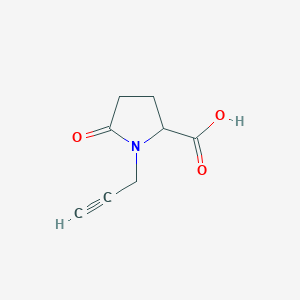
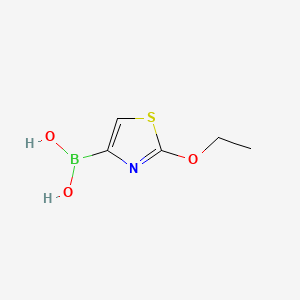
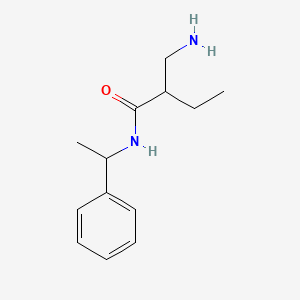
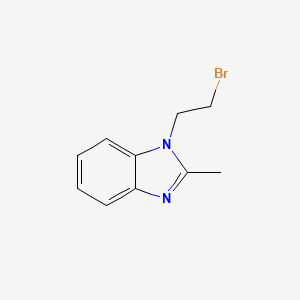
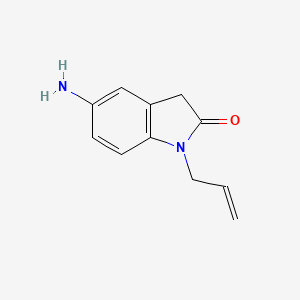
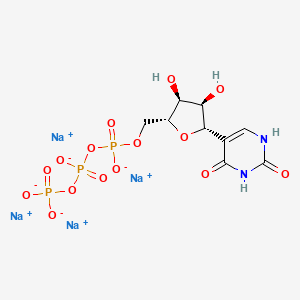
![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)

![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)

